4-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound characterized by its unique spirocyclic structure combined with a phenolic group. The molecular formula of this compound is C14H19NO, and it has a molecular weight of 217.31 g/mol. This compound has attracted attention in various fields, including chemistry and biology, due to its potential applications and unique properties.
The compound is synthesized through various chemical processes, often involving the formation of spirocyclic intermediates. It is commercially available from chemical suppliers and is used in research settings for its diverse applications.
4-{2-Azaspiro[4.4]nonan-4-yl}phenol falls under the category of organic compounds, specifically phenols and spirocyclic compounds. Its classification is significant in understanding its reactivity and potential applications in scientific research.
The synthesis of 4-{2-Azaspiro[4.4]nonan-4-yl}phenol typically involves two main steps:
The molecular structure of 4-{2-Azaspiro[4.4]nonan-4-yl}phenol can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 4-(2-azaspiro[4.4]nonan-4-yl)phenol |
| InChI | InChI=1S/C14H19NO/c16-12-5-3-11(4-6-12)13-9-15-10-14(13)7-1-2-8-14/h3-6,13,15-16H,1-2,7-10H2 |
| InChI Key | KOTKWUPYDZBREX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CNCC2C3=CC=C(C=C3)O |
The structure exhibits a spirocyclic arrangement that contributes to its unique chemical properties and reactivity.
4-{2-Azaspiro[4.4]nonan-4-yl}phenol can undergo several types of chemical reactions:
Common reagents used include:
Major products formed from these reactions depend on the specific conditions applied during the reactions.
The mechanism of action for 4-{2-Azaspiro[4.4]nonan-4-yl}phenol involves interactions with biological targets:
These interactions contribute to the compound's potential biological activities, including antimicrobial and anticancer properties.
The physical properties of 4-{2-Azaspiro[4.4]nonan-4-yl}phenol include:
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions.
The applications of 4-{2-Azaspiro[4.4]nonan-4-yl}phenol span multiple fields:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0